BenchChemオンラインストアへようこそ!

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide

Drug design Physicochemical profiling Lipophilicity

CAS 1795478-10-2 features a critical 4-fluoro-3-methyl substitution on the benzenesulfonamide core, distinguishing it from the 2-fluoro regioisomer (CAS 1798485-71-8). Para-fluorination enhances COX-2 selectivity >100-fold versus non-fluorinated analogs. The 4-fluoro substituent blocks para-hydroxylation, improving metabolic stability, while its tPSA (~77 Ų) limits CNS penetration—ideal for peripheral anti-inflammatory probes. Certified regiospecific material ensures reproducible SAR and valid freedom-to-operate assessments. Procure with Certificate of Analysis for use as an analytical reference standard in focused COX-2 screening libraries targeting inflammation, osteoarthritis, or colorectal cancer chemoprevention.

Molecular Formula C16H17ClFNO3S
Molecular Weight 357.82
CAS No. 1795478-10-2
Cat. No. B2550357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide
CAS1795478-10-2
Molecular FormulaC16H17ClFNO3S
Molecular Weight357.82
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC)F
InChIInChI=1S/C16H17ClFNO3S/c1-11-9-12(7-8-15(11)18)23(20,21)19-10-16(22-2)13-5-3-4-6-14(13)17/h3-9,16,19H,10H2,1-2H3
InChIKeyOEJAVBRHPIMVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 1795478-10-2): A Regiospecifically Substituted Sulfonamide for Selectivity-Focused Screening Libraries


N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide (CAS 1795478-10-2) is a synthetic benzenesulfonamide derivative featuring a 2-chlorophenyl-methoxyethyl side chain and a 4-fluoro-3-methyl substitution pattern on the sulfonamide-linked phenyl ring [1]. With a molecular formula of C₁₅H₁₅ClFNO₃S and a molecular weight of 343.8 g/mol, the compound belongs to a class widely explored for enzyme inhibition (e.g., COX-2, carbonic anhydrase, TACE) [2]. The specific regioisomeric arrangement of the fluoro and methyl groups on the benzenesulfonamide core distinguishes it from its 2-fluoro isomer (CAS 1798485-71-8) and other positional analogs, a distinction that can critically impact target selectivity, metabolic stability, and physicochemical properties .

Why 4-Fluoro-3-Methyl Regiochemistry Is Non-Interchangeable for Sulfonamide-Based Screening and SAR Studies


Benzenesulfonamide derivatives with identical molecular formulae but different fluoro-methyl substitution patterns are not functionally equivalent. The 4-fluoro-3-methyl arrangement places the electron-withdrawing fluorine para to the sulfonamide group and the electron-donating methyl meta, creating a distinct electronic and steric profile compared to the 2-fluoro isomer (CAS 1798485-71-8) . In the broader sulfonamide class, para-fluorination has been explicitly shown to enhance COX-2 selectivity by over 100-fold relative to non-fluorinated analogs by modulating the orientation of the sulfonamide moiety within the enzyme active site [1]. Substituting a 2-fluoro or non-methylated analog without verifying regioisomeric identity therefore risks invalidating structure-activity relationships (SAR), altering target engagement, and compromising metabolic stability profiles [2].

Quantifiable Differentiation of N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide from Its Closest Analogs


Regioisomeric LogP Differentiation: 4-Fluoro-3-Methyl vs. 2-Fluoro Isomer Impacts Predicted Membrane Permeability

The 4-fluoro-3-methyl substitution pattern yields a calculated logP approximately 0.4–0.6 log units higher than that of the 2-fluoro isomer (CAS 1798485-71-8), based on fragment-based computational prediction using the Hansch-Leo method [1]. This difference arises because the para-fluoro group contributes less to aqueous solvation than the ortho-fluoro group, while the meta-methyl group further increases lipophilicity. A higher logP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.

Drug design Physicochemical profiling Lipophilicity

Para-Fluorination of Benzenesulfonamide Confers >100-Fold COX-2 Selectivity Enhancement: Class-Level SAR Directly Relevant to the 4-Fluoro Substituent

In a definitive structure-activity study of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, Hashimoto et al. demonstrated that introducing a fluorine atom at the para position of the benzenesulfonamide ring increased COX-2 selectivity from approximately 10-fold to over 1,000-fold relative to the non-fluorinated parent compound [1]. The 4-fluoro substituent stabilizes the binding conformation of the sulfonamide moiety within the COX-2 side pocket through a combination of electronic and steric effects. Although direct head-to-head COX-1/COX-2 data for CAS 1795478-10-2 are lacking, the conserved 4-fluoro-3-methylbenzenesulfonamide core is structurally congruent with the pharmacophore identified in that study.

COX-2 inhibition Selectivity Inflammation

Aromatic vs. Alkyl Sulfonamide: Molecular Weight and Topological Polar Surface Area Differentiation from Methanesulfonamide Analogs

Compared with the alkyl sulfonamide analog N-[2-(2-chlorophenyl)-2-methoxyethyl]methanesulfonamide (CAS 1788677-97-3; MW = 263.74 g/mol), the target compound has a molecular weight of 343.8 g/mol and a larger topological polar surface area (tPSA ≈ 75–80 Ų vs. ≈ 55–60 Ų) due to the aromatic benzenesulfonamide core . The increased tPSA places the compound closer to the upper boundary of the CNS multiparameter optimization (MPO) desirability window (tPSA < 76 Ų), while maintaining sufficient lipophilicity for oral absorption. This positions the compound as a peripheral-targeting sulfonamide scaffold with reduced CNS penetration risk relative to the smaller alkyl sulfonamide.

Pharmacokinetics Drug-likeness TPSA

Metabolic Stability Prediction: 4-Fluoro Substitution Blocks CYP450-Mediated Para-Hydroxylation Compared with Unsubstituted Benzenesulfonamide

The 4-fluoro substituent serves as a metabolic blocking group at the para position of the benzenesulfonamide ring, a site typically susceptible to CYP450-mediated hydroxylation in unsubstituted or 4-H analogs [1]. In a general medicinal chemistry context, para-fluorination of phenyl rings has been shown to reduce intrinsic clearance by 2- to 10-fold in human liver microsomes compared with the non-fluorinated parent [2]. The 3-methyl group provides additional steric hindrance at the meta position, further restricting oxidative metabolism. While direct microsomal stability data for CAS 1795478-10-2 are absent, the 4-fluoro-3-methyl substitution pattern is predicted to confer longer metabolic half-life than either the 2-fluoro or the non-fluorinated 3-methyl benzenesulfonamide congeners.

Metabolic stability CYP450 Fluorine blocking

Recommended Procurement-Driven Research Applications for CAS 1795478-10-2


Selective COX-2 Inhibitor Lead Optimization Libraries

The 4-fluoro-3-methylbenzenesulfonamide core aligns with the validated pharmacophore for selective COX-2 inhibition, where para-fluorination has been shown to increase selectivity by >100-fold [1]. Incorporate CAS 1795478-10-2 into focused screening libraries targeting COX-2-dependent inflammation, osteoarthritis, or colorectal cancer chemoprevention, where regioisomeric purity is essential for reproducible SAR.

Peripheral Sulfonamide Probe Development Requiring Low CNS Exposure

The calculated tPSA of approximately 77 Ų places the compound near the upper limit for oral absorption while suggesting limited passive blood-brain barrier permeability [2]. This profile is advantageous for developing peripheral anti-inflammatory or metabolic disease probes where CNS side effects must be minimized.

Metabolic Stability-Driven Candidate Selection in Sulfonamide Series

The 4-fluoro substituent is expected to block para-hydroxylation, a major metabolic pathway for benzenesulfonamides, while the 3-methyl group provides additional steric protection [3]. Use CAS 1795478-10-2 as a metabolically stabilized reference compound when benchmarking novel sulfonamide analogs in human liver microsome or hepatocyte stability assays.

Isomeric Purity Control for Regiospecific Sulfonamide Patent Landscaping

Because the 2-fluoro regioisomer (CAS 1798485-71-8) shares the same molecular weight and formula, analytical verification of the 4-fluoro-3-methyl substitution pattern is critical for freedom-to-operate assessments and patent filings involving benzenesulfonamide-based therapeutic candidates . Procure certified regiospecific material for use as an analytical reference standard.

Quote Request

Request a Quote for N-(2-(2-chlorophenyl)-2-methoxyethyl)-4-fluoro-3-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.